2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that is part of a class of molecules known for their utility in organic synthesis, particularly in cross-coupling reactions. The presence of the dioxaborolane moiety allows for selective synthesis and functionalization of various organic compounds, making it a valuable building block in the synthesis of pharmaceuticals and other complex molecules.
Synthesis Analysis
The synthesis of derivatives of 2-butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves various strategies, including palladium-catalyzed cross-coupling reactions. For instance, the highly selective synthesis of 1-substituted (E)-buta-1,3-dienes using 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane as a building block has been reported, showcasing the compound's chemoselectivity for the Suzuki–Miyaura pathway over Heck coupling under biphasic conditions .
Molecular Structure Analysis
The molecular structure of derivatives of 2-butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been extensively studied using techniques such as X-ray single crystal diffraction and density functional theory (DFT). These studies have confirmed the structures of various derivatives and provided insights into their conformational and crystallographic properties .
Chemical Reactions Analysis
The reactivity of 2-butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives is characterized by their participation in substitution reactions and their ability to undergo hydroboration. These reactions are crucial for the synthesis of more complex molecules, such as pharmaceutical intermediates .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives have been explored through DFT calculations, which reveal information about the molecular electrostatic potential and frontier molecular orbitals. These properties are important for understanding the reactivity and stability of the compounds . Additionally, the lack of significant intermolecular interactions in the crystal structures of these compounds has been noted, which may influence their solubility and crystallization behavior .
Scientific Research Applications
Synthesis Processes
The compound 2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used in various synthetic processes. For instance, it is utilized in the preparative synthesis via continuous flow, producing a general propargylation reagent used in organic synthesis (Fandrick et al., 2012). Additionally, it plays a role in the synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives, with applications in inhibiting serine proteases (Spencer et al., 2002).
Material Chemistry
In material chemistry, this compound is involved in the creation of electrochemical properties and reactions of sulfur-containing organoboron compounds. It has been found to have a lower oxidation potential compared to organoborane, leading to efficient and selective substituted products (Tanigawa et al., 2016).
Organic Chemistry
In organic chemistry, 2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a building block in the synthesis of various organic compounds. It is used in the synthesis of 1-substituted (E)-buta-1,3-dienes, demonstrating high chemoselectivity for the Suzuki–Miyaura pathway versus Heck coupling (Szudkowska‐Fratczak et al., 2014).
Pharmaceutical Applications
In the pharmaceutical field, it is used in the development of silicon-based drugs. An example is its role in the alternative synthesis of the retinoid agonist Disila-bexarotene, highlighting its potential in drug development (Büttner et al., 2007).
Polymer Science
The compound is also significant in polymer science, where it is utilized in the post-polymerization functionalization of poly(butadiene), allowing for the introduction of a range of polar groups into the polymer structure (Leicht et al., 2016).
Safety And Hazards
properties
IUPAC Name |
2-butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21BO2/c1-6-7-8-11-12-9(2,3)10(4,5)13-11/h6-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBANXSNVFDSMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378596 | |
Record name | 2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
69190-62-1 | |
Record name | 2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69190-62-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,2-Dioxaborolane, 2-butyl-4,4,5,5-tetramethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.061 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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